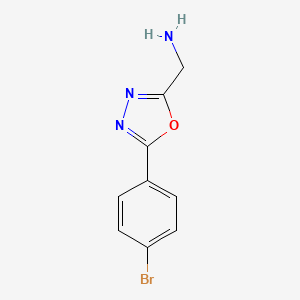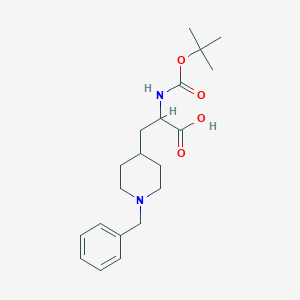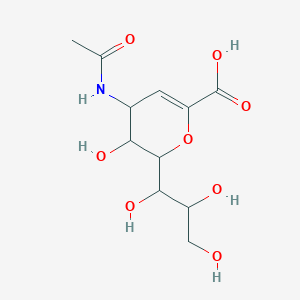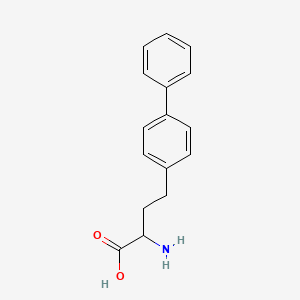
2-Amino-4-biphenyl-4-YL-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID is a chiral amino acid derivative with a biphenyl group attached to its butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID typically involves the following steps:
Starting Material: The synthesis begins with a suitable biphenyl derivative.
Formation of the Butyric Acid Backbone: The biphenyl derivative undergoes a series of reactions to introduce the butyric acid moiety. This can involve Grignard reactions, Friedel-Crafts acylation, or other carbon-carbon bond-forming reactions.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID may involve:
Enzymatic Resolution: Using enzymes to selectively convert one enantiomer to a different compound, leaving the desired (S)-enantiomer.
Chiral Catalysis: Employing chiral catalysts to favor the formation of the (S)-enantiomer during synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID: The enantiomer of the compound, which may have different biological activities.
2-AMINO-4-PHENYL-BUTYRIC ACID: A similar compound with a single phenyl group instead of a biphenyl group.
4-AMINO-BIPHENYL-4-YL-BUTYRIC ACID: A compound with the amino group attached to the biphenyl moiety.
Uniqueness
(S)-2-AMINO-4-BIPHENYL-4-YL-BUTYRIC ACID is unique due to its chiral nature and the presence of a biphenyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(16(18)19)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2,(H,18,19) |
InChI Key |
SGAUCIFSHQJLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


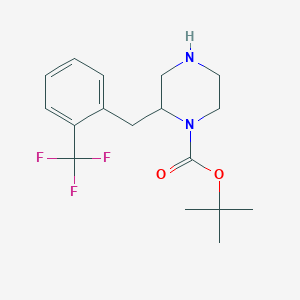
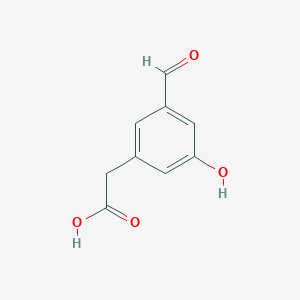
![8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane](/img/structure/B14863632.png)
![2-[4-Chloro-6-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14863644.png)
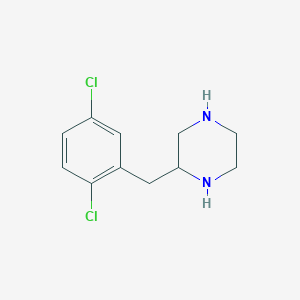
![1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14863660.png)
![Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B14863666.png)
![1-[2-(Chloromethyl)-6-methylpyridin-4-YL]ethanone](/img/structure/B14863668.png)
